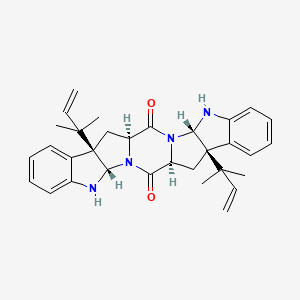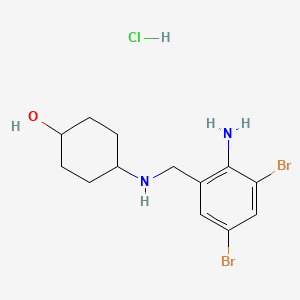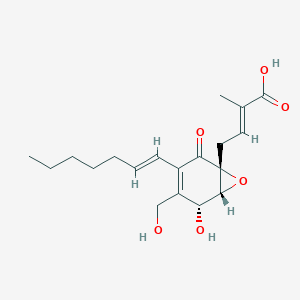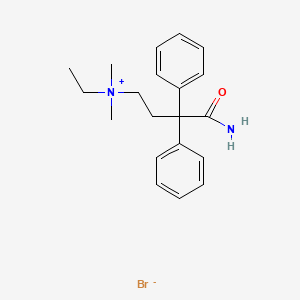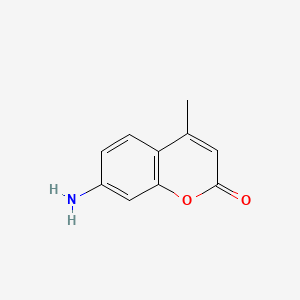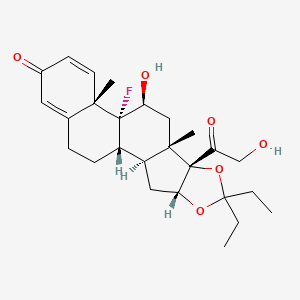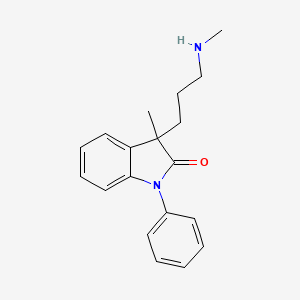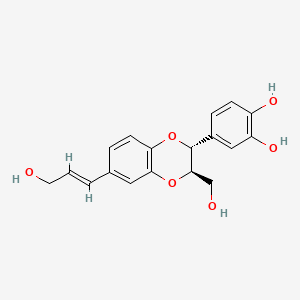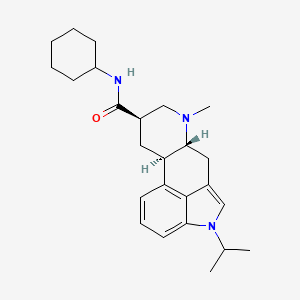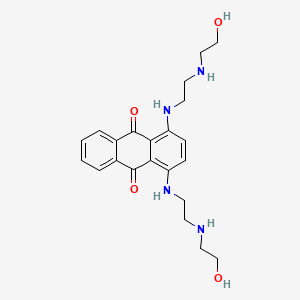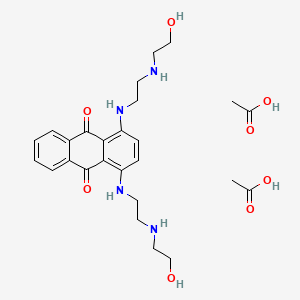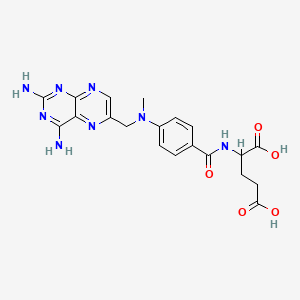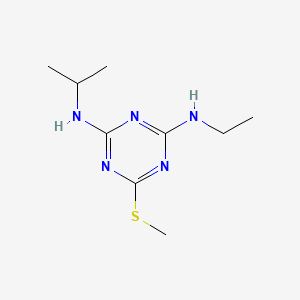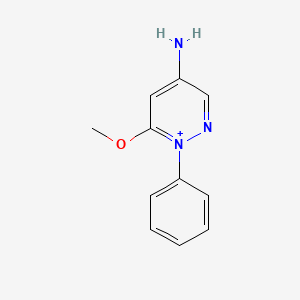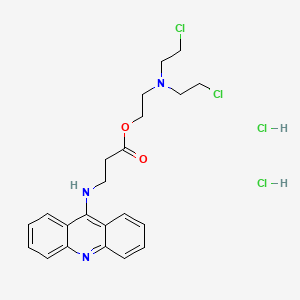
Amustaline Dihydrochloride
Descripción general
Descripción
Amustaline Dihydrochloride, also known as S-303 Dihydrochloride, is a nucleic acid-targeted alkylator . It is an efficient pathogen inactivation agent for blood components containing red blood cells . It has three components: an acridine anchor (an intercalator that targets nucleic acids non-covalently), an effector (a bis-alkylator group that reacts with nucleophiles), and a linker (a small flexible carbon chain containing a labile ester bond that hydrolyzes at neutral pH to yield non-reactive breakdown products) .
Molecular Structure Analysis
The molecular formula of Amustaline Dihydrochloride is C22H27Cl4N3O2 . It has an average mass of 507.281 Da and a monoisotopic mass of 505.085724 Da .Chemical Reactions Analysis
Amustaline Dihydrochloride is a nucleic acid-targeted alkylator . It intercalates into helical regions of the nucleic acids of pathogens and white blood cells . This allows it to inactivate high titres of various pathogens in red blood cells .Aplicaciones Científicas De Investigación
Pathogen Reduction in Blood Products
Amustaline Dihydrochloride is prominently used in pathogen reduction technology for blood products. Studies have shown its effectiveness in reducing the risk of transfusion-transmitted infections and adverse effects due to residual leukocytes in blood products. For example, Cancelas et al. (2017) investigated the viability of red blood cells treated with amustaline and stored for 35 days, finding that they retained post-transfusion viability (Cancelas et al., 2017). Additionally, Wiltshire et al. (2016) studied the quality of red cells after treatment with the Intercept Blood System, which uses amustaline for pathogen inactivation in red cell concentrates (Wiltshire et al., 2016).
Inactivation of Pathogens in Transfusion Medicine
Amustaline has been instrumental in inactivating various pathogens in transfused red blood cells (RBCs), contributing significantly to transfusion medicine. Brixner et al. (2018) focused on the use of amustaline in RBC transfusion in cardiac surgery, emphasizing its role in reducing transfusion-transmitted infectious diseases (Brixner et al., 2018). In a more recent study, Stramer et al. (2022) evaluated the effectiveness of amustaline in preventing transfusion-transmitted infections with vector-borne agents like West Nile, dengue, Zika, and chikungunya viruses (Stramer et al., 2022).
Safety and Efficacy in Clinical Trials
Geisen et al. (2020) investigated the prevalence of antibodies to amustaline/glutathione pathogen-reduced red blood cells in clinical trials, highlighting the safety aspects of its use (Geisen et al., 2020). Furthermore, North et al. (2020) conducted a preclinical safety assessment of pathogen-reduced red blood cells treated with amustaline and glutathione, demonstrating its safety profile in blood transfusion practices (North et al., 2020).
Safety And Hazards
Amustaline Dihydrochloride is classified as having acute toxicity - Oral, Category 3. It can cause skin irritation (Category 2) and eye irritation (Category 2). It is also classified as having reproductive toxicity, Category 1B . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
Propiedades
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O2.2ClH/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22;;/h1-8H,9-16H2,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOLKSYHLNAIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175285 | |
| Record name | Amustaline Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amustaline Dihydrochloride | |
CAS RN |
210584-54-6 | |
| Record name | Amustaline Dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210584546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amustaline Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-N-Bis(2-chloroethyl)-2-aminoethyl-3-[(acridin-9-yl)amino]propionate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMUSTALINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5MKX7XOYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



